Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate

Pharmaceutical intermediate procurement Quality assurance Purity specification

Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate (CAS 1624260-83-8, molecular formula C18H28N2O4, molecular weight 336.43) is a doubly Boc-protected hydrazine derivative bearing an ortho-methylbenzyl substituent on the N1 nitrogen. The compound serves as a protected hydrazine building block whose two tert-butoxycarbonyl groups can be differentiated through selective thermal deprotection, enabling sequential N-functionalization strategies.

Molecular Formula C18H28N2O4
Molecular Weight 336.4 g/mol
CAS No. 1624260-83-8
Cat. No. B3244555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate
CAS1624260-83-8
Molecular FormulaC18H28N2O4
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H28N2O4/c1-13-10-8-9-11-14(13)12-20(16(22)24-18(5,6)7)19-15(21)23-17(2,3)4/h8-11H,12H2,1-7H3,(H,19,21)
InChIKeyYXBVZUDSHDRONY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate (CAS 1624260-83-8): A Boc-Protected Hydrazine Building Block for Controlled N-Functionalization


Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate (CAS 1624260-83-8, molecular formula C18H28N2O4, molecular weight 336.43) is a doubly Boc-protected hydrazine derivative bearing an ortho-methylbenzyl substituent on the N1 nitrogen . The compound serves as a protected hydrazine building block whose two tert-butoxycarbonyl groups can be differentiated through selective thermal deprotection, enabling sequential N-functionalization strategies [1]. Classified as an intermediate for pharmaceutical synthesis by multiple suppliers, it is registered in the EPA DSSTox database and is available at 98% HPLC purity from vendors including Leyan, MolCore, and ChemicalBook [2].

Why Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate Cannot Be Casually Substituted by its 3‑Methylbenzyl Isomer or the Unsubstituted Parent


The ortho‑methyl substitution pattern is the critical structural differentiator for this compound. Although predicted bulk physicochemical properties (LogP, density, molar refractivity) are nearly identical between the 2‑methylbenzyl and 3‑methylbenzyl positional isomers, the ortho‑methyl group introduces steric hindrance that alters both the rate and regioselectivity of key transformations, including selective Boc‑deprotection and subsequent N‑alkylation steps [1]. Furthermore, the 2‑methylbenzyl derivative is specified by suppliers as an intermediate in drug synthesis, with the ortho‑methyl group explicitly cited as a lipophilicity‑enhancing moiety, whereas the 3‑methyl isomer is marketed as a general research chemical with lower purity specifications (95–97% vs. 98% HPLC) . Procurement of the 3‑methyl isomer without verifying positional identity therefore risks both divergent reactivity in downstream chemistry and lower quality assurance, particularly for applications requiring traceable, high‑purity pharmaceutical intermediates.

Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate: Comparator‑Based Quantitative Differentiation Evidence


Purity Specification Advantage: 98% HPLC for 2‑Methylbenzyl Derivative vs. 95–97% for 3‑Methylbenzyl Isomer

The target 2-methylbenzyl compound is listed by ChemicalBook at 98% HPLC purity and by both Leyan and MolCore at 'NLT 98%' . In contrast, the 3-methylbenzyl positional isomer (CAS 2206568-00-3) carries a minimum purity specification of 95% from AKSci, and 97% from Chemscene and Leyan . This represents a quantifiable purity advantage of at least 1–3 percentage points for the 2-methyl isomer in the available supply chain.

Pharmaceutical intermediate procurement Quality assurance Purity specification

Steric Influence of Ortho‑Methyl Substitution on Selective Boc‑Deprotection: A Class‑Level Reactivity Differentiator

Rasmussen (2006) demonstrated that disubstituted di‑tert‑butyl hydrazine-1,2‑dicarboxylates undergo selective thermal removal of one Boc group, enabling sequential N‑functionalization [1]. The rate and selectivity of this thermal deprotection are sensitive to steric bulk at the substituted nitrogen. The ortho‑methyl group on the benzyl substituent of the target compound introduces greater steric hindrance compared to the meta‑methyl or unsubstituted benzyl analogs, which is predicted to enhance discrimination between the two Boc groups during selective deprotection . While direct kinetic data for this specific compound are not published, the established structure–reactivity relationship for this compound class supports this mechanistic advantage.

Selective deprotection Steric hindrance Sequential functionalization

Regulatory Data Coverage: EPA DSSTox Registration Supports Preclinical Development Procurement

Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate is registered in the EPA DSSTox database, which provides curated chemical structure–property mapping for predictive toxicology and regulatory submissions [1]. Inclusion in DSSTox indicates that the compound has undergone structure verification and data curation by EPA workflows, a feature not uniformly available for all positional isomers. The parent unsubstituted compound (CAS 16466-61-8) also has a DTXSID, but the 3‑methylbenzyl and 4‑methylbenzyl isomers lack publicly documented DSSTox entries [2].

Regulatory compliance DSSTox Preclinical development

Molecular Weight Differentiation: 336.43 Da Target vs. 232.28 Da Unsubstituted Parent — Impact on Physicochemical Property Tuning

The target compound (MW 336.43) incorporates a 2-methylbenzyl substituent that increases molecular weight by approximately 104 Da relative to the unsubstituted parent di-tert-butyl hydrazine-1,2-dicarboxylate (CAS 16466-61-8, MW 232.28) [1]. ChemSpider predicted ACD/LogP for the target is 4.27, with ACD/LogD (pH 7.4) of 3.99 and ACD/BCF of 626 . The unsubstituted parent has a significantly lower LogP (not explicitly reported but expected <2 based on the absence of the lipophilic benzyl group). This substantial lipophilicity increase is explicitly cited by suppliers as a design feature: 'methyl group increases lipophilicity' for drug intermediate applications .

Lipophilicity Molecular weight optimization Drug-like properties

Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate (CAS 1624260-83-8): Priority Application Scenarios Based on Verified Evidence


Pharmaceutical Intermediate Requiring High‑Purity (>98%) Building Blocks for Multi‑Step GMP‑Tracked Synthesis

When synthesizing pharmaceutical candidates under quality systems requiring traceable purity documentation, the 98% HPLC specification of CAS 1624260-83-8 provides a quantifiable advantage over the 95–97% purity typically available for the 3‑methylbenzyl isomer . This higher baseline purity reduces the likelihood of impurity propagation through multi‑step sequences and may eliminate a repurification step, directly impacting process efficiency and cost in preclinical and early GMP campaigns.

Sequential N‑Functionalization Routes Leveraging Ortho‑Methyl Steric Differentiation for Selective Boc‑Deprotection

For synthetic strategies requiring regioselective mono‑deprotection of a doubly Boc‑protected hydrazine, the ortho‑methyl group in the 2‑methylbenzyl derivative introduces steric hindrance at N1 that is predicted to enhance discrimination between the two Boc‑protecting groups during thermal deprotection, relative to the meta‑methyl or unsubstituted benzyl analogs [1]. This makes the compound a rational first choice when designing sequential N‑functionalization sequences where undesired bis‑deprotection must be minimized.

Preclinical Development Programs Requiring EPA DSSTox‑Registered Chemical Identity for IND‑Enabling Toxicology Documentation

Investigators preparing regulatory submissions (e.g., IND applications) benefit from procuring intermediates that already have curated DSSTox entries, as this simplifies chemical identity verification and structure–property documentation [2]. The 2‑methylbenzyl derivative's DSSTox registration provides this advantage, whereas the 3‑methylbenzyl and 4‑methylbenzyl isomers lack publicly confirmed DSSTox records, creating additional documentation burden for programs using those alternatives.

Lipophilicity‑Tuned Hydrazine Intermediate for Membrane‑Permeable Drug Candidate Design

With an ACD/LogP of 4.27 and ACD/LogD (pH 7.4) of 3.99, the 2‑methylbenzyl derivative offers substantially higher lipophilicity than the unsubstituted parent di‑tert‑butyl hydrazine-1,2‑dicarboxylate (MW 232.28, estimated LogP <2) [3]. This property profile, combined with its Rule of 5 compliance (0 violations), makes it a preferred intermediate for medicinal chemistry programs targeting intracellular or CNS‑penetrant drug candidates where balanced lipophilicity is a key design parameter.

Quote Request

Request a Quote for Di-tert-butyl 1-(2-methylbenzyl)hydrazine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.